molecular formula C15H14ClN3O B1344954 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline CAS No. 1142201-71-5

2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline

Cat. No.: B1344954
CAS No.: 1142201-71-5
M. Wt: 287.74 g/mol
InChI Key: LSZVYGYJSYIUPR-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline (CAS No: 1142201-71-5) is a synthetic organic compound belonging to the class of quinoline derivatives fused with a 1,2,4-oxadiazole heterocycle. With a molecular formula of C15H14ClN3O and a molecular weight of 287.74 g/mol, this hybrid structure combines two pharmacologically significant scaffolds, making it a valuable building block in medicinal chemistry and drug discovery research . The quinoline core is a fundamental structure in numerous bioactive molecules and is known to confer significant biological properties . Its derivatives have demonstrated a wide range of therapeutic activities, including potent antimalarial and anticancer effects, and are also investigated as antibacterial, antifungal, and anti-inflammatory agents . The 1,2,4-oxadiazole moiety is a privileged structure in its own right, frequently utilized in the design of compounds with anti-infective and anticancer potential . The specific molecular architecture of this compound, featuring a 2-chloro-6-methylquinoline group linked to a 5-propyl-1,2,4-oxadiazole ring, suggests its primary research value lies in the exploration of structure-activity relationships (SAR) for developing new therapeutic agents. Researchers can utilize this compound as a key intermediate to synthesize novel chemical entities for screening against various biological targets. Potential mechanisms of action for derivatives stemming from this core structure could include enzyme inhibition or interaction with specific biological pathways, consistent with the activities observed in related quinoline and oxadiazole compounds . This product is provided for research and development use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

3-(2-chloro-6-methylquinolin-3-yl)-5-propyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-3-4-13-18-15(19-20-13)11-8-10-7-9(2)5-6-12(10)17-14(11)16/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZVYGYJSYIUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=C(N=C3C=CC(=CC3=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649305
Record name 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-71-5
Record name Quinoline, 2-chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted quinoline derivatives.

Scientific Research Applications

2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Heterocyclic Moieties

The substitution pattern of quinoline derivatives significantly impacts their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Quinoline Derivatives
Compound Name Substituents (Position) Heterocyclic Moiety Key Features
2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline Cl (2), CH₃ (6), oxadiazole (3) 1,2,4-Oxadiazole Rigid oxadiazole enhances π-π interactions; propyl chain increases lipophilicity
Chloroquine Cl (7), NH(CH₂CH₂N(CH₃)₂) (4) Piperazine Basic piperazine enhances solubility and antimalarial activity
2-Chloro-6-methyl-3-(trifluoromethyl)pyridine Cl (2), CH₃ (6), CF₃ (3) None (pyridine core) CF₃ group is electron-withdrawing; modifies reactivity
Hydroxychloroquine OH (7), NH(CH₂CH₂N(CH₃)₂) (4) Piperazine + oxazine Hydroxyl group improves water solubility

Key Differences and Implications

Substitution at Position 3 vs. 4: The target compound’s oxadiazole substitution at position 3 contrasts with chloroquine derivatives (e.g., piperazine at position 4). Piperazine-containing analogs (e.g., chloroquine) exhibit basicity and protonation under physiological conditions, enhancing solubility and ionic interactions with biological targets. In contrast, the oxadiazole moiety is non-basic and may reduce solubility but improve metabolic stability .

Heterocyclic Ring Systems: The 1,2,4-oxadiazole ring in the target compound is aromatic and planar, favoring π-π stacking with aromatic residues in enzymes or receptors. This contrasts with the flexible piperazine ring in chloroquine, which adopts multiple conformations .

Lipophilicity and Bioavailability :

  • The propyl chain on the oxadiazole ring increases lipophilicity (logP) compared to hydroxychloroquine’s hydroxyl group. This may enhance membrane permeability but reduce aqueous solubility, impacting pharmacokinetics .

Biological Activity

Overview

2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline is a heterocyclic compound notable for its diverse biological activities. This compound features a quinoline core with specific substituents that enhance its interaction with biological targets. Its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent, have garnered significant attention in recent research.

The compound has a molecular formula of C₁₅H₁₄ClN₃O and a molecular weight of approximately 287.75 g/mol. The structure includes:

  • A chloro group at position 2,
  • A methyl group at position 6,
  • A 5-propyl-1,2,4-oxadiazol-3-yl group at position 3.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases, affecting cell signaling pathways related to growth and differentiation.
  • Receptor Binding : The compound binds to certain cell membrane receptors, modulating their activity and influencing downstream signaling cascades.
  • Antimicrobial Activity : Preliminary studies indicate its effectiveness against various pathogens, suggesting potential use in treating infections .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial potential of this compound against a range of bacteria and fungi. Key findings include:

  • Inhibition Zones : The compound demonstrated significant inhibition zones against tested pathogens.
  • Minimum Inhibitory Concentration (MIC) : MIC values indicate effective concentrations for inhibiting microbial growth, with promising results suggesting its potential as an antimicrobial agent .

Anticancer Activity

Research has also focused on the anticancer properties of this compound:

  • Cell Proliferation Inhibition : Studies have shown that the compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

StudyFindings
Sari et al. (2021)Reported that similar heterocyclic compounds exhibit potent cholinesterase inhibitory effects, which could be relevant for neurodegenerative diseases .
Siddiqui et al. (2017)Found moderate to good anti-cholinesterase activity in related oxadiazole derivatives, suggesting potential applications in Alzheimer's treatment .
Akbarzadeh et al. (2015)Highlighted the effectiveness of oxadiazole derivatives in inhibiting acetylcholinesterase (AChE), supporting the therapeutic potential of similar compounds .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other quinoline derivatives:

CompoundKey Differences
2-Chloro-6-methylquinolineLacks the oxadiazole ring and propyl group, reducing its biological activity profile.
3-(5-propyl-1,2,4-oxadiazol-3-yl)quinolineLacks chloro and methyl groups which may enhance stability but reduce activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A key intermediate, 2-chloro-3-formyl-6-methylquinoline, is prepared using the Vilsmeier–Haack–Arnold reaction with acetanilide derivatives, phosphorus oxychloride, and DMF . Subsequent condensation with hydroxylamine derivatives forms the oxadiazole ring. Nucleophilic substitution or cross-coupling reactions introduce the propyl group . Purification typically involves column chromatography, followed by characterization via NMR and HPLC .

Q. How is the compound structurally characterized in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is employed to determine bond lengths, angles, and torsional parameters. For example, related quinoline-oxadiazole hybrids show planar quinoline rings with oxadiazole substituents tilted at ~15–30° . Hydrogen bonding and π-π stacking interactions are critical for stability .

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